molecular formula C12H12ClN3O B1464477 3-chloro-N-[(3-methoxyphenyl)methyl]pyrazin-2-amine CAS No. 1282931-85-4

3-chloro-N-[(3-methoxyphenyl)methyl]pyrazin-2-amine

Cat. No. B1464477
CAS RN: 1282931-85-4
M. Wt: 249.69 g/mol
InChI Key: YQELDPHRFMXBBR-UHFFFAOYSA-N
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Description

3-Chloro-N-[(3-methoxyphenyl)methyl]pyrazin-2-amine (3-Chloro-N-MMP) is a synthetic compound with a wide range of applications in both scientific research and industrial processes. It is a highly versatile molecule with a wide range of properties that make it an attractive choice for many applications.

Scientific Research Applications

3-Chloro-N-MMP is used in a variety of scientific research applications. It has been used in the synthesis of various compounds such as 3-chloro-N-methylpyrazin-2-amine, 3-chloro-N-methylpyrazine-2-carboxamide, and 3-chloro-N-methylpyrazine-2-carboxylic acid. It has also been used as a reagent in the synthesis of various heterocyclic compounds.

Mechanism of Action

3-Chloro-N-MMP is believed to act as a reversible inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine, which is important for normal nerve function. By inhibiting AChE, 3-Chloro-N-MMP can increase the concentration of acetylcholine in the brain, which can lead to increased cognitive function.
Biochemical and Physiological Effects
3-Chloro-N-MMP has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidant effects, as well as neuroprotective effects. In animal models, 3-Chloro-N-MMP has been shown to improve memory and learning, as well as reduce anxiety and depression.

Advantages and Limitations for Lab Experiments

3-Chloro-N-MMP is a highly versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and is relatively stable. However, it is important to note that 3-Chloro-N-MMP is a relatively new compound and may have unknown long-term effects. Therefore, caution should be taken when using it in laboratory experiments.

Future Directions

Given the wide range of potential applications of 3-Chloro-N-MMP, there are a number of future directions that could be explored. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be done into the synthesis of 3-Chloro-N-MMP and its potential industrial applications. Finally, further research could be done into the potential long-term effects of 3-Chloro-N-MMP and its safety for human consumption.

properties

IUPAC Name

3-chloro-N-[(3-methoxyphenyl)methyl]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-17-10-4-2-3-9(7-10)8-16-12-11(13)14-5-6-15-12/h2-7H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQELDPHRFMXBBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[(3-methoxyphenyl)methyl]pyrazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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